Propranolol

Catalog No.
S592129
CAS No.
525-66-6
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propranolol

CAS Number

525-66-6

Product Name

Propranolol

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Solubility

61.7 mg/L (at 25 °C)
0.0617 mg/L at 25 °C

Synonyms

Anaprilin, Anapriline, Avlocardyl, AY 20694, AY-20694, AY20694, Betadren, Dexpropranolol, Dociton, Hydrochloride, Propranolol, Inderal, Obsidan, Obzidan, Propanolol, Propranolol, Propranolol Hydrochloride, Rexigen

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Propranolol in Cardiovascular Research

Propranolol's story began in cardiovascular research. Developed in the 1960s, it was the first beta-blocker, a class of drugs that target beta-adrenergic receptors. These receptors are stimulated by adrenaline (epinephrine), leading to effects like increased heart rate and contractility. By blocking these receptors, propranolol effectively reduces heart rate and blood pressure, making it a mainstay in treating conditions like angina pectoris (chest pain) and hypertension [National Institutes of Health, ].

Research continues to explore propranolol's role in cardiovascular health. Recent studies suggest it may even improve outcomes in specific situations. For example, some evidence indicates propranolol used alongside chemotherapy might enhance its effectiveness in fighting breast cancer by impacting tumor blood vessel growth [National Institutes of Health, ].

Propranolol Beyond the Heart

Propranolol's usefulness extends beyond the cardiovascular system. Research has revealed its potential in treating a surprising range of conditions. Here are a few examples:

  • Neurological Disorders

    Propranolol's ability to block beta-adrenergic receptors makes it helpful in managing tremors associated with conditions like essential tremor and Parkinson's disease [National Institutes of Health, ].

  • Anxiety Disorders

    Propranolol's calming effect on the nervous system makes it a potential treatment option for anxiety disorders, particularly performance anxiety, where physical symptoms like trembling and rapid heart rate arise in social situations [National Institutes of Health, ].

  • Infantile Hemangiomas

    These are benign vascular tumors that can grow rapidly in infants. Propranolol has emerged as a successful treatment option, shrinking the hemangioma and preventing complications [National Institutes of Health, ].

Physical Description

Solid

XLogP3

3

LogP

3.48
3.48 (LogP)
3.48

Melting Point

96 °C
96°C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13013-17-7
525-66-6

Wikipedia

Propranolol

Biological Half Life

The elimination half life of propranolol is approximately 8 hours. The plasma half life of propranolol is 3 to 6 hours.

Use Classification

Human drugs -> Hemangiol -> EMA Drug Category
Beta blocking agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
Harrison PM, Tonkin AM, Cahill CM, McLean AJ: Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. J Chromatogr. 1985 Oct 11;343(2):349-58. [PMID:4066876]
Hagen R, Ghareeb E, Jalali O, Zinn Z: Infantile hemangiomas: what have we learned from propranolol? Curr Opin Pediatr. 2018 Aug;30(4):499-504. doi: 10.1097/MOP.0000000000000650. [PMID:29846253]
Weiss YA, Safar ME, Lehner JP, Levenson JA, Simon A, Alexandre JM: (+)-Propranolol clearance, an estimation of hepatic blood flow in man. Br J Clin Pharmacol. 1978 May;5(5):457-60. doi: 10.1111/j.1365-2125.1978.tb01655.x. [PMID:656285]
Chidsey CA, Morselli P, Bianchetti G, Morganti A, Leonetti G, Zanchetti A: Studies of the absorption and removal of propranolol in hypertensive patients during therapy. Circulation. 1975 Aug;52(2):313-8. doi: 10.1161/01.cir.52.2.313. [PMID:1149212]
Routledge PA, Shand DG: Clinical pharmacokinetics of propranolol. Clin Pharmacokinet. 1979 Mar-Apr;4(2):73-90. doi: 10.2165/00003088-197904020-00001. [PMID:378502]
Walle T, Walle UK, Olanoff LS: Quantitative account of propranolol metabolism in urine of normal man. Drug Metab Dispos. 1985 Mar-Apr;13(2):204-9. [PMID:2859169]
FDA Approved Drug Products: HEMANGEOL (propranolol hydrochloride) oral solution
FDA Approved Drug Products: Propranolol Oral Tablet
FDA Approved Drug Products: INNOPRAN XL (propranolol hydrochloride) extended release capsules
FDA Approved Drug Products: INDERIDE (propranolol hydrochloride and hydrochlorothiazide) tablets

Explore Compound Types